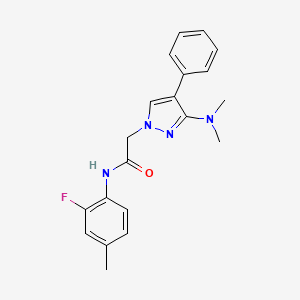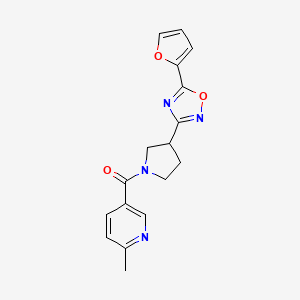![molecular formula C16H22N4O3S B2820890 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone CAS No. 1448070-64-1](/img/structure/B2820890.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Biological Activities : 1H-1,2,4-triazole derivatives, including those related to the specified compound, were synthesized and studied for their antibacterial and plant growth regulatory activities, showing notable antifungal and plant growth regulatory effects (Liu et al., 2007).
Molecular Structure Analysis : The molecular structure and crystallography of similar compounds were analyzed, providing insights into the chemical and physical properties of these triazole derivatives (Thiruvalluvar et al., 2007).
Catalysis and Chemical Reactions
Catalytic Behavior : Research on magnesium and zinc complexes supported by N,O-bidentate ligands, related to the compound of interest, showed their application in catalysis and polymerization processes (Wang et al., 2012).
Ketone Synthesis : The reagent 2-(trifluoromethylsulfonyloxy)pyridine, relevant to the compound , was utilized for the intermolecular dehydration of benzoic acid and aromatic hydrocarbons, demonstrating its utility in the synthesis of aromatic ketones (Keumi et al., 1988).
Biological and Medicinal Applications
Antimicrobial Evaluation : Novel pyrazolopyrimidines with sulfone groups, structurally related to the compound, were synthesized and showed significant antimicrobial activities, indicating potential medicinal applications (Alsaedi et al., 2019).
Fungicidal Activity : Research on triazole derivatives with fungicidal properties, akin to the specified compound, revealed their potential in agricultural applications due to their effectiveness against various fungal pathogens (Mao et al., 2013).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Triazole derivatives were investigated as corrosion inhibitors for mild steel in acidic media, highlighting the potential application of related compounds in material science and corrosion protection (Ma et al., 2017).
Thermo-acoustical Parameters : The influence of temperature and solvents on benzotriazole substituted 1,3,4-thiadiazole derivatives was studied, which is relevant to understanding the physical interactions and properties of related compounds (Godhani et al., 2019).
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3-tert-butylsulfonylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-16(2,3)24(22,23)12-8-9-19(10-12)15(21)11-20-14-7-5-4-6-13(14)17-18-20/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJFBGFIMSSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
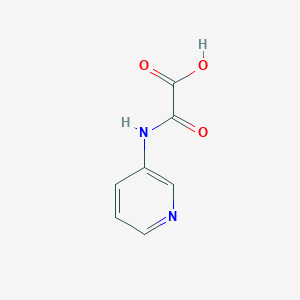
![2-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B2820809.png)
![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)
![N-tert-Butyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2820811.png)

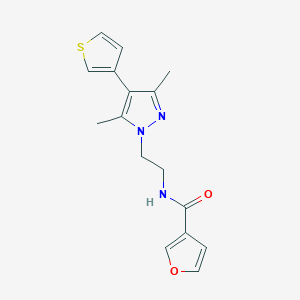
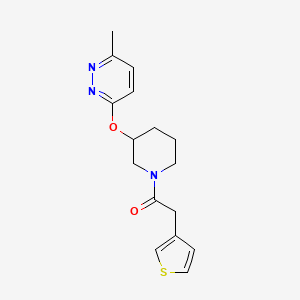
![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)
![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)
![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)
![N-Methyl-N-[2-[3-methyl-4-(3-oxomorpholin-4-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820823.png)
